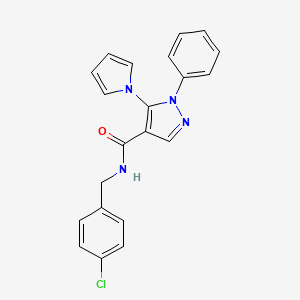

N-(4-chlorobenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Beschreibung

N-(4-Chlorobenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a 4-chlorobenzyl group, a phenyl ring, and a pyrrole substituent. Pyrazole carboxamides are frequently explored for their modular synthesis, enabling systematic substitution to optimize physicochemical properties and target interactions .

Eigenschaften

Molekularformel |

C21H17ClN4O |

|---|---|

Molekulargewicht |

376.8 g/mol |

IUPAC-Name |

N-[(4-chlorophenyl)methyl]-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C21H17ClN4O/c22-17-10-8-16(9-11-17)14-23-20(27)19-15-24-26(18-6-2-1-3-7-18)21(19)25-12-4-5-13-25/h1-13,15H,14H2,(H,23,27) |

InChI-Schlüssel |

CSXJAIXNDORUTB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NCC3=CC=C(C=C3)Cl)N4C=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Chlorbenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beginnt mit der Herstellung des Pyrazolkern, der durch die Reaktion von Hydrazin mit einem geeigneten 1,3-Diketon synthetisiert werden kann. Der Pyrrolring wird dann durch eine Cyclisierungsreaktion mit einem geeigneten Vorläufer eingeführt. Der letzte Schritt beinhaltet die Kupplung der Chlorbenzylgruppe an das Pyrazol-Pyrrol-Zwischenprodukt unter Verwendung eines geeigneten Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC) unter milden Bedingungen.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion dieser Verbindung optimierte Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Dazu gehört die Verwendung von hochreinen Reagenzien, kontrollierte Reaktionstemperaturen und effiziente Reinigungsverfahren wie Umkristallisation oder Chromatographie.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorbenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als bioaktive Verbindung mit antimikrobiellen oder anticancerigen Eigenschaften.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und schmerzlindernder Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien oder als Vorläufer bei der Synthese von Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Chlorbenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carboxamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise könnte es die Aktivität bestimmter Enzyme hemmen, die an Entzündungen beteiligt sind, wodurch entzündungshemmende Wirkungen erzielt werden.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorobenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(4-chlorobenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole carboxamide derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations:

- Substituent Impact on Melting Points: Chlorine substituents (e.g., 3b vs. 3a in ) increase melting points (171–172°C vs. 133–135°C), likely due to enhanced intermolecular halogen bonding or molecular symmetry .

- Bioisosteric Replacements: substitutes the pyrrole ring with an isoxazole, reducing molar mass (335.32 g/mol vs. 403.86 g/mol for the target) and altering polarity .

Pharmacological Considerations (Inferred from Structural Trends)

Structural features like the 4-chlorobenzyl group may enhance lipophilicity and blood-brain barrier penetration, similar to CB1 agonists like WIN 55212-2 . However, the pyrrole substituent’s electron-rich nature could modulate receptor selectivity compared to analogs with fluorinated or cyano groups .

Biologische Aktivität

N-(4-chlorobenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology, anti-inflammatory, and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Chemical Name : N-(4-chlorobenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

- Molecular Formula : C20H16ClN5O3S

- Molecular Weight : 441.89 g/mol

- CAS Number : 477709-82-3

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-(4-chlorobenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, as effective antitumor agents. These compounds have shown significant inhibitory effects on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Umesha et al. (2009) | MCF-7 | 15.2 | Inhibition of BRAF(V600E) |

| Selvam et al. (2014) | MDA-MB-231 | 12.5 | Apoptosis induction via ROS pathway |

Anti-inflammatory Activity

The compound exhibits promising anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that at concentrations as low as 10 µM, it can significantly reduce the levels of these cytokines compared to standard drugs like dexamethasone.

| Study | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| Selvam et al. (2014) | TNF-α: 85%, IL-6: 93% | 10 |

Antimicrobial Activity

N-(4-chlorobenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has also been evaluated for its antimicrobial properties against various bacterial strains. The compound showed significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 40 |

| Bacillus subtilis | 20 |

| Staphylococcus aureus | 25 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in disease processes. For instance, it has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and cancer progression. Additionally, molecular docking studies suggest strong binding affinity to targets implicated in tumorigenesis.

Case Study 1: Antitumor Efficacy

In a study conducted by Umesha et al., the efficacy of the compound was tested in combination with doxorubicin against breast cancer cell lines. The results indicated a synergistic effect, enhancing the cytotoxicity compared to doxorubicin alone.

Case Study 2: Anti-inflammatory Response

Selvam et al. explored the anti-inflammatory effects on macrophage cell lines, revealing that treatment with N-(4-chlorobenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide led to a marked decrease in inflammatory markers, suggesting its potential for therapeutic use in chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.